molecular formula C17H22FN3O2 B6428872 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2034563-68-1

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

Cat. No.: B6428872
CAS No.: 2034563-68-1
M. Wt: 319.37 g/mol
InChI Key: IALOCKNJBXGOIM-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a fluoro-methylphenyl group and a pyrazole moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity. This inhibition can prevent the activation of downstream signaling pathways that are involved in cell survival and proliferation .

Biochemical Pathways

The compound’s action primarily affects the RET signaling pathway . By inhibiting RET, it can disrupt several downstream effects, including the activation of the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

The compound has good solubility in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . Its boiling point is predicted to be 799.1±60.0 °C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

By inhibiting RET, the compound can effectively suppress the growth of cells with RET mutations . In vivo studies have shown that it can effectively inhibit the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its solubility can affect its absorption and distribution in the body. Additionally, its stability at different temperatures (it is recommended to be stored at 4°C ) can influence its shelf life and effectiveness

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific molecular context

Cellular Effects

It is likely that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking

Dosage Effects in Animal Models

The effects of 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels

Transport and Distribution

The compound may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with 3-chloropropionyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
  • 3-(4-bromo-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide

Uniqueness

Compared to similar compounds, 3-(4-fluoro-3-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide exhibits unique properties due to the presence of the fluoro group, which can influence its reactivity and biological activity. The fluoro group is known to enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-14-13-15(3-5-16(14)18)4-6-17(22)19-8-11-23-12-10-21-9-2-7-20-21/h2-3,5,7,9,13H,4,6,8,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALOCKNJBXGOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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